1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride
Description
This compound is a triazolopyridine derivative characterized by a fused bicyclic structure containing a [1,2,3]triazole ring annulated to a pyridine moiety at the [4,5-c] position. The substituent at the 1-position is a bulky 2,4,4-trimethylpentan-2-yl group, which likely enhances lipophilicity and influences pharmacokinetic properties. The hydrochloride salt improves aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4.ClH/c1-12(2,3)9-13(4,5)17-11-6-7-14-8-10(11)15-16-17;/h14H,6-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKAABQZXKWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1C2=C(CNCC2)N=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazole derivatives with various reagents under controlled conditions. For instance, a study demonstrated the synthesis of related compounds using tetrazole as a core structure through a multi-step process involving reflux and purification techniques .
Antimicrobial Properties
Research indicates that compounds with a triazolo-pyridine structure exhibit significant antimicrobial activity. For example:
- Antibacterial Activity : The compound has shown moderate to high efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of the triazole moiety enhances its interaction with bacterial cell walls and membranes .
- Antifungal Activity : It has also demonstrated effectiveness against fungi such as Candida albicans and Aspergillus fumigatus, indicating a broad spectrum of action against both bacteria and fungi .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against human cancer cell lines. The results suggest that it possesses significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Notably, certain derivatives exhibited higher potency than established chemotherapeutics like doxorubicin .
Case Study 1: Antimicrobial Efficacy
A study conducted by Barbuceanu et al. highlighted the antimicrobial properties of triazole derivatives. In their findings:
- Compounds similar to 1-(2,4,4-trimethylpentan-2-yl)-1H-triazolo[4,5-c]pyridine hydrochloride were tested against several pathogens.
- Results indicated that certain derivatives were up to 16 times more effective than standard antibiotics like ampicillin against resistant strains .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focused on cytotoxicity:
- The compound was screened for activity against various cancer cell lines.
- It was found that specific triazole derivatives had IC50 values in the low micromolar range against MCF-7 cells, suggesting a promising therapeutic potential in oncology .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Cell Viability Assays : In vitro studies demonstrated that 1-(2,4,4-trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride inhibited the proliferation of cancer cells significantly compared to control groups. The IC50 values were determined through MTT assays and showed promising results against breast and lung cancer cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could serve as a potential lead for developing new antibiotics .
- Fungal Resistance : Additionally, the compound has shown antifungal properties against strains like Candida albicans .
Synthesis of Novel Materials
The unique structure of this compound allows it to be utilized in synthesizing novel materials:
- Polymer Composites : Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that composites with this compound exhibit improved tensile strength and thermal degradation temperatures .
- Nanomaterials : The compound has been used as a precursor for synthesizing nanoparticles with specific catalytic properties. These nanoparticles have applications in environmental remediation and energy conversion processes .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer effects of the compound on human breast cancer cells. The researchers treated the cells with varying concentrations of the compound and monitored cell viability over 72 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The researchers conducted disk diffusion assays which revealed significant zones of inhibition at concentrations as low as 50 µg/mL. These findings suggest potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolopyridine Class
Triazolopyridines vary by the annulation position (e.g., [4,5-c], [1,5-a]) and substituents. For example:
- 1H-[1,2,3]triazolo[4,5-c]pyridine derivatives : These compounds often exhibit enhanced metabolic stability compared to imidazopyridines due to the triazole ring’s resistance to oxidative degradation. The bulky 2,4,4-trimethylpentan-2-yl group in the target compound may further reduce cytochrome P450-mediated metabolism.
- Imidazo[4,5-c]pyridines: While structurally similar (both feature fused pyridine heterocycles), imidazopyridines contain a five-membered imidazole ring instead of a triazole. Imidazo[4,5-c]pyridines are widely used in antiviral and anticancer agents .
Functional Group Impact
- Lipophilicity : The 2,4,4-trimethylpentan-2-yl group increases logP compared to analogues with smaller alkyl or aryl substituents. This may enhance blood-brain barrier penetration but reduce renal clearance.
- Salt Form : The hydrochloride salt improves solubility over free-base forms, a feature shared with other hydrochloride salts of nitrogen-rich heterocycles (e.g., cimetidine hydrochloride).
Research Findings and Gaps
- In contrast, imidazo[4,5-c]pyridines are often synthesized via condensation reactions .
- Biological Data: No specific activity data for the target compound are available in the provided evidence. However, imidazo[4,5-c]pyridines demonstrate IC₅₀ values in the nanomolar range for kinase targets, suggesting that the triazolo analogue may require optimization for comparable potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
